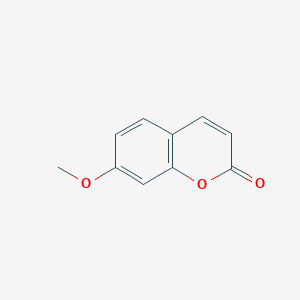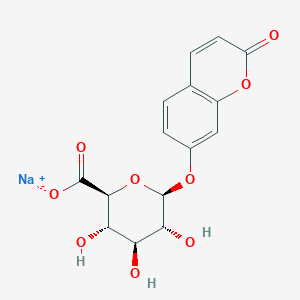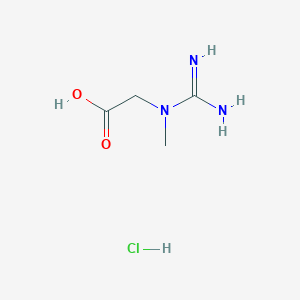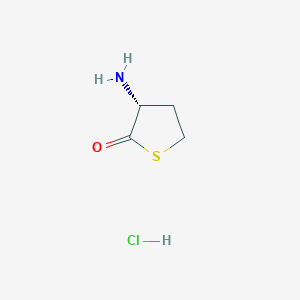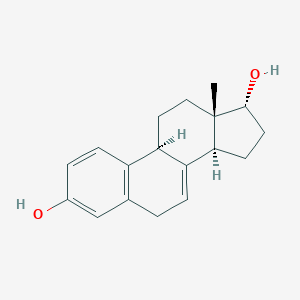
17α-Dihidroequilina
Descripción general
Descripción
The 17α-metabolite of Equilin. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin.
Aplicaciones Científicas De Investigación
17α-Dihidroequilina: Un análisis exhaustivo de las aplicaciones de investigación científica
Terapia de Reemplazo Hormonal (TRH): this compound se utiliza en la terapia de reemplazo hormonal, particularmente en el extracto farmacéutico de la orina de yeguas preñadas conocido como estrógenos conjugados (Premarin). Es el tercer constituyente en mayor cantidad en esta formulación, lo que indica su importancia en la TRH para controlar los síntomas de la menopausia .
Investigación Endocrina: Como estrógeno esteroideo que se encuentra naturalmente en los caballos, la this compound está estrechamente relacionada con otros estrógenos como la equilina y la equilenina. Se utiliza en la investigación endocrina para comprender la actividad estrogénica y sus efectos en varios procesos biológicos .
Análisis Estructural y Diseño de Fármacos: La estructura cristalina de la this compound se ha resuelto y refinado utilizando datos de difracción de rayos X de polvo de sincrotrón. Esta información estructural es crucial para el diseño de fármacos y la comprensión de la interacción del compuesto con los objetivos biológicos .
Estudios de Farmacocinética: La investigación sobre el sulfato de this compound ha mostrado aumentos significativos en los niveles de globulina de unión a hormonas sexuales (SHBG), lo cual es importante para comprender la farmacocinética y cómo se comporta el compuesto dentro del cuerpo .
Medicina Veterinaria: Aunque no está destinado a la administración a humanos o animales fuera de condiciones controladas, el papel de la this compound en la medicina veterinaria se estudia para comprender sus efectos en la salud animal y los sistemas reproductivos .
Control de Calidad y Estándares de Farmacopea: La this compound figura en las normas de farmacopea, que son esenciales para garantizar la calidad y la coherencia de los productos farmacéuticos que contienen este compuesto .
Mecanismo De Acción
Target of Action
17alpha-Dihydroequilin, also known as alpha-Dihydroequilin, Dihydroequilin, or Estra-1,3,5(10),7-tetraene-3,17alpha-diol, is a naturally occurring steroidal estrogen . It primarily targets the Estrogen receptor alpha , a nuclear receptor that is activated by the sex hormone estrogen .
Mode of Action
As an estrogen, 17alpha-Dihydroequilin binds to and activates the estrogen receptor alpha . This receptor-ligand complex then translocates to the nucleus, where it binds to estrogen response elements in the DNA, leading to a change in the transcription of target genes .
Biochemical Pathways
As an estrogen, it is likely to be involved in various physiological processes regulated by estrogens, such as reproductive development and function, bone health, cardiovascular health, and cognitive function .
Pharmacokinetics
A study on a related compound, 17β-dihydroequilin sulfate, found that it has a metabolic clearance rate (mcr) of 797 ± 90 l/day or 506 ± 60 l/m^2 per day . The compound is also converted to other estrogens, including equilin sulfate (EqS), equilenin sulfate (EqnS), and 17β-dihydroequilenin sulfate (17β-EqnS) .
Result of Action
The molecular and cellular effects of 17alpha-Dihydroequilin are likely to be similar to those of other estrogens, given its mechanism of action. These effects can include the regulation of gene expression, cell growth, and differentiation . Specific studies on the effects of 17alpha-dihydroequilin are limited .
Action Environment
The action of 17alpha-Dihydroequilin, like other estrogens, can be influenced by various environmental factors. These can include the presence of other hormones, the concentration of the drug, the expression level of its target receptor, and the individual’s overall health status . .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 17alpha-Dihydroequilin are not fully understood. It is known that 17alpha-Dihydroequilin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG) . The nature of these interactions is complex and involves changes in the levels of these binding globulins .
Cellular Effects
17alpha-Dihydroequilin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect lipid and lipoprotein levels in postmenopausal women .
Molecular Mechanism
The molecular mechanism of action of 17alpha-Dihydroequilin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
(9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMJANWPUQQTA-SPUZQDLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873788 | |
| Record name | alpha-Dihydroequilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651-55-8 | |
| Record name | α-Dihydroequilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroequilin 17alpha-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Dihydroequilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10),7-tetraene-3,17α-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-DIHYDROEQUILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P73794OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


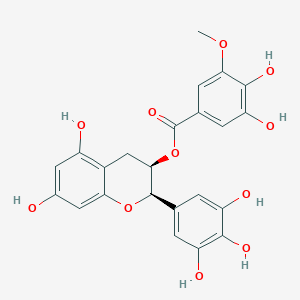
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
